molecular formula C15H14F2N2OS B3129408 N-(2,4-difluorophenyl)-6-(propylthio)-3-pyridinecarboxamide CAS No. 339030-43-2

N-(2,4-difluorophenyl)-6-(propylthio)-3-pyridinecarboxamide

Cat. No.: B3129408
CAS No.: 339030-43-2
M. Wt: 308.3 g/mol
InChI Key: ZNWDKYDPMXRWST-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-6-(propylthio)-3-pyridinecarboxamide (referred to herein as the target compound) is a pyridinecarboxamide derivative featuring a 2,4-difluorophenyl group and a propylthio substituent. According to , this compound is identified as diflufenican, a herbicide used for broadleaf weed control in agricultural settings . The 2,4-difluorophenyl moiety is a common pharmacophore in agrochemicals and pharmaceuticals, contributing to enhanced lipophilicity and target binding affinity. The propylthio group at the 6-position of the pyridine ring may influence its solubility, stability, and interaction with biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,4-difluorophenyl)-6-propylsulfanylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2OS/c1-2-7-21-14-6-3-10(9-18-14)15(20)19-13-5-4-11(16)8-12(13)17/h3-6,8-9H,2,7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWDKYDPMXRWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601189873
Record name N-(2,4-Difluorophenyl)-6-(propylthio)-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601189873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339030-43-2
Record name N-(2,4-Difluorophenyl)-6-(propylthio)-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339030-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,4-Difluorophenyl)-6-(propylthio)-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601189873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-6-(propylthio)-3-pyridinecarboxamide typically involves the reaction of 2,4-difluoroaniline with 6-(propylthio)-3-pyridinecarboxylic acid. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane or dimethylformamide and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-6-(propylthio)-3-pyridinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,4-difluorophenyl)-6-(propylthio)-3-pyridinecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-6-(propylthio)-3-pyridinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Sulfonamide and Carboxamide Linkages

Compound 22f ():
  • Structure: 2-(6-(5-((2,4-Difluorophenyl)sulfonamido)-6-methoxypyridin-3-yl)quinolin-4-yl)-N-(3-methoxypropyl)oxazole-5-carboxamide.
  • Key Features: Incorporates a sulfonamide-linked 2,4-difluorophenyl group, a methoxypyridine core, and a quinoline-oxazole-carboxamide side chain.
  • Synthesis : Synthesized via flash column chromatography (59% yield) .
  • Its structural complexity contrasts with the simplicity of diflufenican, highlighting divergent therapeutic/agrochemical applications.
Compound 7e ():
  • Structure: 6-(5-((2,4-Difluorophenyl)sulfonamido)-6-methoxypyridin-3-yl)-N-(7-(hydroxyamino)-7-oxoheptyl)quinoline-4-carboxamide.
  • Key Features: Contains a sulfonamide-linked 2,4-difluorophenyl group, a hydroxyamino-oxoheptyl chain, and a quinoline-carboxamide backbone.
  • Synthesis : 46.8% yield; characterized by NMR and LC-HRMS .
  • Application : Designed as a dual PI3K/HDAC inhibitor, demonstrating the role of 2,4-difluorophenyl in targeting cancer-related enzymes.
Diflunisal ():
  • Structure : A salicylic acid derivative with a 2,4-difluorophenyl group.
  • Key Features : Retains anti-inflammatory and analgesic properties via COX-2 inhibition.
  • Application : Clinical use in arthritis and pain management .

Agrochemical Analogues

Diflufenican ():
  • Structure : The target compound, featuring a propylthio group.
  • Key Features : The thioether linkage enhances resistance to hydrolysis compared to ester or ether analogues.
  • Application : Herbicidal activity via inhibition of phytoene desaturase in weeds .
Sulfentrazone ():
  • Structure : N-(2,4-Dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide.
  • Key Features : Contains a triazolone ring and difluoromethyl group.
  • Application: Herbicide targeting protoporphyrinogen oxidase (PPO) .

Key Observations :

  • Substituent Effects: The propylthio group in diflufenican improves environmental stability compared to hydrolytically labile groups (e.g., esters in niclosamide derivatives) .
  • Synthetic Accessibility : Yields for sulfonamide-carboxamide hybrids (46–64%) are comparable to agrochemicals, though optimization for scale-up may differ.
  • Biological Targets : The 2,4-difluorophenyl group is versatile, enabling interactions with enzymes (PI3K/HDAC), COX-2, or plant-specific targets .

Biological Activity

N-(2,4-Difluorophenyl)-6-(propylthio)-3-pyridinecarboxamide is a compound that has garnered attention for its potential biological activities. This article presents an overview of its chemical properties, biological mechanisms, and research findings related to its efficacy in various biological contexts.

  • CAS Number : 339030-43-2
  • Molecular Formula : C15H14F2N2OS
  • Molecular Weight : 308.35 g/mol
  • Structure : The compound features a pyridine ring substituted with a difluorophenyl group and a propylthio moiety, contributing to its unique biological profile.

Research indicates that this compound may interact with various biological pathways:

  • Inhibition of Glycolysis : Similar to other fluorinated compounds, it may inhibit glycolytic enzymes, which is particularly relevant in cancer therapy. Inhibition of glycolysis can lead to reduced energy production in rapidly dividing cancer cells, making them more susceptible to treatment .
  • Receptor Modulation : The compound's structure suggests potential interactions with serotonin receptors, which are implicated in numerous psychiatric and neurological conditions. It may act as an agonist or antagonist depending on the receptor subtype involved .

In Vitro Studies

A series of studies have evaluated the cytotoxic effects of this compound in various cancer cell lines. Notable findings include:

  • Cytotoxicity : The compound exhibited significant cytotoxic effects against glioblastoma multiforme (GBM) cell lines, with IC50 values indicating potent activity compared to standard treatments .
  • Mechanistic Insights : Molecular docking studies suggest that the compound binds effectively to hexokinase, a key enzyme in the glycolytic pathway, thereby inhibiting its activity and reducing glucose metabolism in cancer cells .

Case Studies

  • Case Study on GBM Treatment :
    • Objective : To evaluate the efficacy of this compound in GBM.
    • Methodology : In vitro assays were conducted using GBM cell lines treated with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with a noted mechanism involving apoptosis induction.
  • Neuropharmacological Evaluation :
    • Objective : To assess the effects on serotonin receptor modulation.
    • Methodology : Behavioral assays in rodent models were performed to evaluate changes in anxiety-like behaviors.
    • Results : The compound showed promise as a selective agonist for serotonin receptors, suggesting potential applications in treating mood disorders .

Summary Table of Biological Activities

Activity TypeDescriptionReference
Glycolysis InhibitionInhibits hexokinase activity leading to reduced glycolysis
CytotoxicitySignificant effects on GBM cell lines
Serotonin ModulationPotential agonist for serotonin receptors

Q & A

Q. What synthetic strategies are effective for preparing N-(2,4-difluorophenyl)-6-(propylthio)-3-pyridinecarboxamide, and how is structural purity confirmed?

The compound can be synthesized via coupling reactions involving a 2,4-difluorophenyl sulfonamide intermediate. Flash column chromatography (e.g., hexane:ethyl acetate 1:1) is commonly used for purification, yielding white solids with moderate-to-high purity (59–64% yields). Structural confirmation relies on 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS. For example, 1H NMR^1 \text{H NMR} chemical shifts for aromatic protons typically appear at δ 7.5–8.5 ppm, while HRMS provides exact mass verification (e.g., [M+H]+^+ at m/z 395.1024) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

1H NMR^1 \text{H NMR} and HRMS are essential. Aromatic protons in the pyridine and difluorophenyl moieties show distinct splitting patterns due to fluorine coupling. Discrepancies in NMR data (e.g., unexpected splitting) may arise from impurities or solvent effects. Cross-referencing with 13C NMR^{13} \text{C NMR} (e.g., carbonyl carbons at ~165 ppm) and repeating purification steps (e.g., recrystallization) can resolve ambiguities .

Q. How is the compound’s solubility and stability assessed in preclinical studies?

Solubility is tested in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy. Stability studies involve incubating the compound at 25°C and 37°C over 72 hours, followed by HPLC analysis to detect degradation products. For instance, thioether linkages may oxidize under acidic conditions, requiring inert storage (argon atmosphere, -20°C) .

Advanced Research Questions

Q. How can molecular docking (e.g., AutoDock Vina) predict binding modes of this compound to PI3K/mTOR or HDAC targets?

AutoDock Vina optimizes ligand-receptor interactions by scoring binding affinities. The compound’s propylthio group may occupy hydrophobic pockets in PI3K (e.g., ATP-binding site), while the difluorophenyl moiety engages in π-π stacking. Docking parameters (exhaustiveness = 20, grid center on catalytic residues) improve accuracy. Validation via MD simulations (RMSD < 2 Å) ensures stable binding .

Q. What methodologies address contradictions in reported IC50_{50}50​ values across kinase inhibition assays?

Discrepancies may arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Standardize protocols:

  • Use recombinant human PI3Kγ/mTOR in fluorescence-based assays (e.g., ADP-Glo™).
  • Include control inhibitors (e.g., LY294002 for PI3K).
  • Validate with dose-response curves (n ≥ 3 replicates). If IC50_{50} varies >10-fold, check compound integrity via LC-MS .

Q. How are dual-target inhibitors (PI3K/HDAC) designed using this scaffold, and what structural modifications enhance selectivity?

Introduce hydroxamate groups (e.g., N(7(hydroxyamino)7oxoheptyl)N-(7-(hydroxyamino)-7-oxoheptyl)) to chelate HDAC zinc ions. Maintain the pyridinecarboxamide core for PI3K binding. SAR studies show that extending the alkyl chain (C5–C7) improves HDAC1 inhibition (IC50_{50} < 100 nM) but may reduce solubility. Balance lipophilicity (cLogP < 4) via PEG linkers .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Use rodent models (Sprague-Dawley rats) for PK studies:

  • Oral bioavailability via AUC024h_{0–24h} (target >20%).
  • Plasma half-life determined by LC-MS/MS. Toxicity: Monitor liver enzymes (ALT/AST) and histopathology. For neurotoxicity, assess motor function (rotarod test). Metabolite identification via UPLC-QTOF-MS detects sulfoxide derivatives from thioether oxidation .

Methodological Notes

  • Synthetic Optimization : Replace propylthio with bulkier groups (e.g., cyclohexylmethyl) to study steric effects on target binding .
  • Data Reproducibility : Share raw spectral data (e.g., NMR FID files) and docking parameters in supplementary materials.
  • Contradiction Resolution : Cross-validate biological activity using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-difluorophenyl)-6-(propylthio)-3-pyridinecarboxamide
Reactant of Route 2
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N-(2,4-difluorophenyl)-6-(propylthio)-3-pyridinecarboxamide

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